

# moronic acid derivative EC50 comparison HIV strains

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## Compound Focus: Moronic Acid

CAS No.: 6713-27-5

Cat. No.: S596226

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## Quantitative Activity Profile

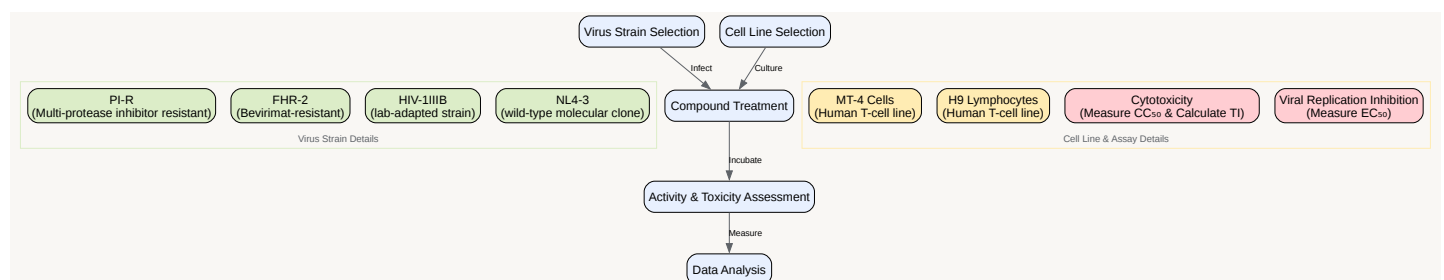
The table below summarizes the anti-HIV activity (EC<sub>50</sub>) of key **moronic acid** derivatives compared to bevirimat (a betulinic acid derivative also known as PA-457 or **8**) across different HIV-1 strains and cell lines [1].

Compound	Skeleton	HIV-1 <sub>IIIIB</sub> in H9 lymphocytes (EC <sub>50</sub> , μM)	NL4-3 in MT-4 cells (EC <sub>50</sub> , μM)	PI-R (Protease Inhibitor Resistant) (EC <sub>50</sub> , μM)	FHR-2 (Resistant to Bevirimat) (EC <sub>50</sub> , μM)
<b>20</b> (MA derivative)	Moronic Acid	0.0156	0.0085	0.021	0.13 [1]
<b>19</b> (MA derivative)	Moronic Acid	0.017	0.045	Not Reported	Not Reported [1]
<b>21</b> (MA derivative)	Moronic Acid	0.007	0.11	Not Reported	Not Reported [1]
<b>8</b> (Beverimat)	Betulinic Acid	0.007	0.096	Not Reported	Not Reported [1]

Compound **20** is the most promising, exhibiting **superior potency against the wild-type NL4-3 strain** and, crucially, maintaining low-nanomolar activity against a multiple protease inhibitor-resistant strain (PI-R) and a bevirimat-resistant strain (FHR-2) [1]. This indicates its potential as a lead compound for overcoming drug resistance.

## Experimental Protocols for Activity Assessment

The anti-HIV activity data was generated using standardized in vitro assays in immunologically relevant cell lines to evaluate efficacy and cytotoxicity [1].



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### Key Methodological Details [1]:

- **Cell Lines:** Human T-lymphocyte lines (H9 and MT-4) are used as they are primary targets for HIV infection in vivo.
- **Viral Replication Measurement:** The extent of viral replication inhibition by the test compound is quantified, and the **EC<sub>50</sub> (half-maximal effective concentration)** is calculated.

- **Cytotoxicity Measurement:** Cell viability is assessed in parallel to determine the **CC<sub>50</sub> (half-maximal cytotoxic concentration)**. The **Therapeutic Index (TI or Selectivity Index)** is calculated as  $TI = CC_{50} / EC_{50}$ , indicating the compound's safety window.

## Mechanism of Action and Research Context

**Moronic acid** derivatives function as **HIV-1 maturation inhibitors**, a distinct mechanism from mainstream reverse transcriptase or protease inhibitors [1]. They disrupt the final cleavage step of the Gag polyprotein, specifically between the capsid protein (CA) and spacer peptide 1 (SP1), leading to the production of non-infectious viral particles [2].

This novel mechanism explains their **potent activity against viral strains that are resistant to other drug classes** [1]. The superior profile of compound **20** compared to bevirimat highlights **moronic acid** as a valuable scaffold for developing next-generation maturation inhibitors aimed at overcoming existing clinical resistance [1] [3].

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## References

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2. Towards the De Novo Design of HIV-1 Protease Inhibitors ... [mdpi.com]
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